molecular formula C12H20BrNO2 B2983298 Tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2137780-11-9

Tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No. B2983298
CAS RN: 2137780-11-9
M. Wt: 290.201
InChI Key: BMOGVESZXOAUPF-UHFFFAOYSA-N
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Description

Tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a chemical compound with the empirical formula C11H18BrNO2 . It has a molecular weight of 276.17 . The IUPAC name for this compound is tert-butyl (1r,4r,7r)-7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate .

Scientific Research Applications

Synthesis and Scalability

An efficient scalable route for synthesizing enantiomerically pure tert-butyl derivatives related to the 7-azabicyclo[2.2.1]heptane framework has been developed, demonstrating significant improvements over original methods. This approach starts from commercially available chiral lactone, utilizing an elegant epimerization/hydrolysis step to avoid tedious purification, and has been scaled up to produce kilogram amounts with a 43% yield over nine chemical transformations (William Maton et al., 2010).

Conformational Constraints and Glutamic Acid Analogues

Research has led to the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including a glutamic acid analogue, from L-serine. This work highlights the potential for these structures in probing biological systems and peptidomimetic design (B. P. Hart & H. Rapoport, 1999).

Piperidine Scaffold Preparation

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate showcases a new scaffold for preparing substituted piperidines, achieved via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane (Rianne A. G. Harmsen et al., 2011).

Peptidomimetic Synthesis

A new method for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids has been reported, serving as a foundation for generating peptidomimetics. This approach offers a streamlined route for producing these amino acid analogues, leveraging a thiolactam sulfide contraction and transannular alkylation (J. Campbell & H. Rapoport, 1996).

Safety and Hazards

The safety information available indicates that Tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate may be harmful if swallowed (Hazard Statements H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, one should call a poison center or doctor if feeling unwell .

properties

IUPAC Name

tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO2/c1-11(2,3)16-10(15)14-9-4-6-12(14,8-13)7-5-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOGVESZXOAUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

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